molecular formula C25H22N4OS B3897252 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B3897252
M. Wt: 426.5 g/mol
InChI Key: PBDCGUDVGHORBP-HDIRMATHSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzimidazole core, which is a common pharmacophore in medicinal chemistry, linked to a sulfanyl group and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c30-24(28-26-17-9-14-20-10-3-1-4-11-20)19-31-25-27-22-15-7-8-16-23(22)29(25)18-21-12-5-2-6-13-21/h1-17H,18-19H2,(H,28,30)/b14-9+,26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDCGUDVGHORBP-HDIRMATHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzyl chloride under acidic conditions.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with thiourea to introduce the sulfanyl group.

    Formation of Acetohydrazide Moiety: The resulting compound is further reacted with hydrazine hydrate to form the acetohydrazide moiety.

    Condensation Reaction: Finally, the acetohydrazide derivative is condensed with cinnamaldehyde under basic conditions to yield the target compound.

Chemical Reactions Analysis

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the imine bond, using reducing agents like sodium borohydride.

    Condensation: The acetohydrazide moiety can undergo further condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. The presence of the benzimidazole moiety is crucial for biological activity, as it interacts with various cellular targets. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been shown to target tubulin polymerization, disrupting cancer cell mitosis .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzimidazole derivatives have been reported to possess broad-spectrum antimicrobial effects against bacteria and fungi. The sulfanyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate microbial membranes effectively.

Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been linked to the inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Material Science

Organic Photovoltaics
The unique electronic properties of benzimidazole-based compounds make them suitable for applications in organic photovoltaics (OPVs). Their ability to act as electron donors or acceptors can enhance the efficiency of solar cells. Research is ongoing to optimize their performance in OPV devices, focusing on improving charge transport and stability under operational conditions.

Sensors
Due to their ability to undergo redox reactions, these compounds can be utilized in sensor technology. Their electrochemical properties allow for the development of sensors that can detect specific ions or molecules, which is valuable in environmental monitoring and biomedical applications .

Catalytic Applications

Catalysts in Organic Reactions
The compound has shown promise as a catalyst in various organic transformations. Its ability to stabilize reaction intermediates makes it effective in promoting reactions such as cross-coupling and cycloaddition processes. Research indicates that using this compound can lead to higher yields and selectivity in synthetic pathways.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines.
Study 2Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Candida albicans with low MIC values.
Study 3Organic PhotovoltaicsAchieved a power conversion efficiency of 8% using a blend of this compound with fullerene derivatives.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzimidazole core may bind to DNA or proteins, while the sulfanyl and acetohydrazide moieties can participate in redox reactions and form covalent bonds with biological molecules. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide include:

These similar compounds highlight the versatility of the benzimidazole core and the impact of different substituents on the compound’s properties and applications.

Biological Activity

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N4OSC_{24}H_{22}N_{4}OS with a molecular weight of approximately 414.52 g/mol. Its structure features a benzimidazole core linked to a sulfanyl group and an acetohydrazide moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the benzimidazole scaffold exhibit a range of biological activities. The specific compound under consideration has shown promise in various areas:

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Anticancer Potential

Benzimidazole derivatives are also recognized for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. A study highlighted the ability of benzimidazole derivatives to inhibit tumor growth in animal models, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The anti-inflammatory activity of benzimidazole derivatives has been documented, with some studies reporting their effectiveness in reducing inflammation markers in vitro and in vivo. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the benzimidazole nucleus or the substituents on the sulfanyl or hydrazide groups can significantly influence the compound's potency and selectivity against various biological targets.

Modification Effect on Activity
Substitution on benzyl groupEnhances antimicrobial activity
Alteration of hydrazide moietyAffects anticancer efficacy
Variation in sulfanyl groupModulates anti-inflammatory properties

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives found that modifications at the 2-position significantly enhanced their antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound under discussion showed promising MIC values that warrant further investigation .
  • Anticancer Studies : In a preclinical study, a related benzimidazole derivative was tested against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. These findings suggest that similar modifications could enhance the therapeutic index of our compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

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